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Compound of Interest

Compound Name: 1S,2S-Dhac-phenyl trost ligand

Cat. No.: B070412 Get Quote

An In-depth Technical Guide to the Physical Properties of (1S,2S)-DACH-Phenyl Trost Ligand

Introduction
The (1S,2S)-DACH-Phenyl Trost Ligand, systematically named N,N'-((1S,2S)-cyclohexane-1,2-

diyl)bis(2-(diphenylphosphino)benzamide), is a chiral C2-symmetric diphosphine ligand.[1][2]

Developed by the research group of Barry Trost, this ligand has become a cornerstone in the

field of asymmetric catalysis, particularly for palladium-catalyzed asymmetric allylic alkylation

(AAA) reactions.[1][3] Its rigid chiral backbone, derived from (1S,2S)-diaminocyclohexane,

effectively creates a chiral environment around the metal center, enabling high levels of

stereocontrol in a variety of chemical transformations.[3] This technical guide provides a

comprehensive overview of its physical properties, experimental protocols for its synthesis and

characterization, and a visualization of its role in the catalytic cycle.

Physical and Chemical Properties
The key physical and chemical properties of the (1S,2S)-DACH-Phenyl Trost Ligand are

summarized below. These properties are crucial for its handling, storage, and application in

synthesis.
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Property Value Reference

IUPAC Name

2-diphenylphosphanyl-N-

[(1S,2S)-2-[(2-

diphenylphosphanylbenzoyl)a

mino]cyclohexyl]benzamide

[4]

Synonyms

(S,S)-DACH-phenyl Trost

ligand, (1S,2S)-(-)-1,2-

Diaminocyclohexane-N,N′-

bis(2-

diphenylphosphinobenzoyl)

[4][5]

CAS Number 169689-05-8 [4][6]

Molecular Formula C₄₄H₄₀N₂O₂P₂ [4][6]

Molecular Weight 690.75 g/mol [2][4][6]

Appearance
White to tan solid, powder, or

crystals
[4]

Melting Point 134-142 °C [1][2][4]

Boiling Point
817.0 ± 65.0 °C at 760 mmHg

(Predicted)
[4]

Optical Activity
[α]20/D -134° (c = 1 in

methanol)
[1]

Solubility

Insoluble in water; Soluble in

organic solvents such as

methanol, dichloromethane,

acetonitrile, THF, and toluene.

[2]

Purity Typically ≥95% [4][5][6]

Storage

Store at room temperature or

4°C under an inert atmosphere

(e.g., nitrogen), protected from

light.

[4][6]
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Spectroscopic Data (General Description)
While specific spectra can vary by lot and solvent, the following describes the expected

characteristic signals for the (1S,2S)-DACH-Phenyl Trost Ligand based on its structure.

¹H NMR: The proton NMR spectrum would be complex. Expected signals would include

multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the phenyl rings.

The protons on the cyclohexane backbone would appear in the aliphatic region (approx. 1.0-

4.0 ppm). The N-H protons of the amide groups would likely appear as broad signals.

¹³C NMR: The carbon NMR would show a multitude of signals. Aromatic carbons would

resonate in the range of 120-140 ppm. The carbonyl carbons of the amide groups would be

expected further downfield. Aliphatic carbons of the cyclohexane ring would appear upfield.

³¹P NMR: The phosphorus-31 NMR should exhibit a single resonance, confirming the C2-

symmetry of the ligand.

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A

strong band around 1640-1680 cm⁻¹ would correspond to the C=O stretching of the amide

groups. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹. Bands

corresponding to C-H bonds in the aromatic and aliphatic regions would also be present.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular

ion peak [M+H]⁺ consistent with the calculated molecular weight of 690.75.[7]

Experimental Protocols
Synthesis of (1S,2S)-DACH-Phenyl Trost Ligand
The synthesis of Trost ligands is typically achieved through an amidation reaction.[1][8]

Reaction: Amidation of (1S,2S)-1,2-diaminocyclohexane with 2-(diphenylphosphino)benzoic

acid.

Procedure:

To a solution of 2-(diphenylphosphino)benzoic acid (2.0 equivalents) in dichloromethane

(CH₂Cl₂), add dicyclohexylcarbodiimide (DCC) (2.2 equivalents) and 4-
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dimethylaminopyridine (DMAP) (0.1 equivalents).[1]

Stir the mixture at room temperature for 15 minutes.

Add a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in CH₂Cl₂ to the reaction

mixture.[1]

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by Thin Layer

Chromatography (TLC).

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU)

byproduct.

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product is then purified, typically by column chromatography or recrystallization, to

yield the (1S,2S)-DACH-Phenyl Trost Ligand as a white solid.[8] An improved process allows

for isolation by simple filtration without chromatography.[8]

General Protocol for NMR Spectroscopy
Dissolve approximately 5-10 mg of the ligand in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃, CD₂Cl₂) in an NMR tube.

Acquire ¹H, ¹³C, and ³¹P NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

Process the data using appropriate software to analyze chemical shifts, coupling constants,

and integration.

General Protocol for Infrared (IR) Spectroscopy
Prepare a sample of the solid ligand, either as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.[9]

Record the IR spectrum over the range of 4000-400 cm⁻¹.[9]
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Identify characteristic peaks corresponding to the functional groups present in the molecule.

[10][11][12]

General Protocol for Mass Spectrometry
Dissolve a small amount of the ligand in a suitable solvent (e.g., acetonitrile or methanol).

Introduce the sample into the mass spectrometer using an appropriate ionization technique,

such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[7][13]

Acquire the mass spectrum and determine the mass-to-charge ratio (m/z) of the molecular

ion.[13]

Application and Mechanism of Action
The primary application of the (1S,2S)-DACH-Phenyl Trost Ligand is in palladium-catalyzed

Asymmetric Allylic Alkylation (AAA), also known as the Tsuji-Trost reaction.[3][14] This reaction

is a powerful tool for constructing stereogenic centers.[3] The catalytic cycle generally involves

the following key steps:

Oxidative Addition: A Pd(0) complex, coordinated to the Trost ligand, reacts with an allylic

substrate (e.g., an allylic acetate) to form a cationic η³-allyl-Pd(II) complex.[14]

Nucleophilic Attack: A nucleophile attacks the η³-allyl complex. The chiral ligand environment

dictates the face of the attack, thereby controlling the stereochemistry of the final product.

[14]

Reductive Elimination: This step is typically considered for "hard" nucleophiles, which first

coordinate to the metal center before the C-Nu bond is formed. For "soft" nucleophiles, the

attack is often directly on the allyl moiety.[14]

Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic

cycle.

Visualization of Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for the Tsuji-Trost Asymmetric

Allylic Alkylation.
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Caption: Generalized catalytic cycle of the Tsuji-Trost Asymmetric Allylic Alkylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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